
4,7-Benzothiazoledione, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Benzothiazoledione, 2-phenyl- is a heterocyclic compound that features a benzothiazole ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The benzothiazole moiety is known for its biological activity and is a common scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 2-phenyl- typically involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the benzothiazole ring . Another approach involves the use of thioamides and carbon dioxide as raw materials, promoting cyclization through base-promoted intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of non-toxic solvents are preferred. For example, the condensation of 2-aminobenzenethiol with aldehydes in the presence of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium is an efficient and environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Benzothiazoledione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Benzothiazoledione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 4,7-Benzothiazoledione, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound has been shown to perturb cell membranes and bind to DNA, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4,7-Benzothiazoledione, 2-phenyl- can be compared with other benzothiazole derivatives such as:
2-Phenylbenzothiazole: Known for its use in fluorescent probes and as a bioimaging agent.
2-Aminobenzothiazole: Widely used in medicinal chemistry for its antimicrobial properties.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.
The uniqueness of 4,7-Benzothiazoledione, 2-phenyl- lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
221541-80-6 |
|---|---|
Molekularformel |
C13H7NO2S |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
2-phenyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C13H7NO2S/c15-9-6-7-10(16)12-11(9)14-13(17-12)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
CRXAISJCYRXEQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


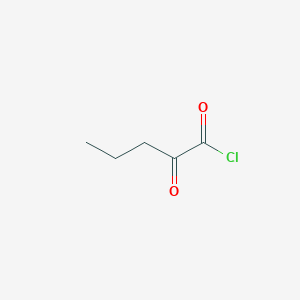
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
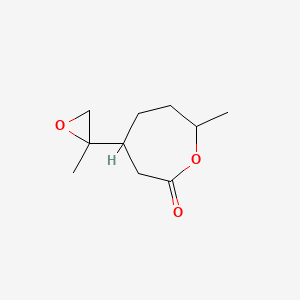
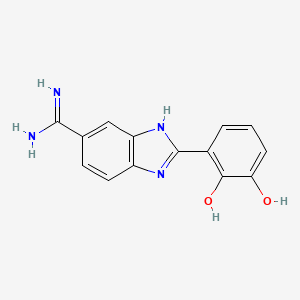
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
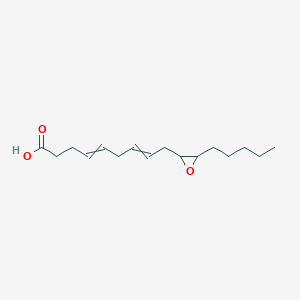
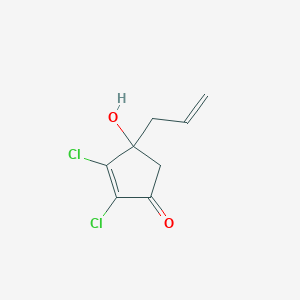
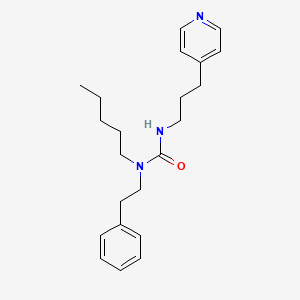
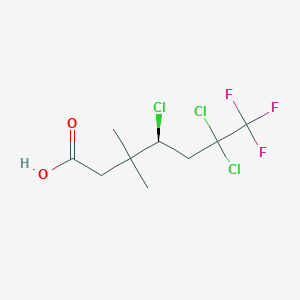
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
